n-(Cyanomethyl)-2-(diethyl-1,2-oxazol-4-yl)-n-methylacetamide
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Overview
Description
n-(Cyanomethyl)-2-(diethyl-1,2-oxazol-4-yl)-n-methylacetamide: is a synthetic organic compound that belongs to the class of oxazoles Oxazoles are heterocyclic compounds containing an oxygen and nitrogen atom in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of n-(Cyanomethyl)-2-(diethyl-1,2-oxazol-4-yl)-n-methylacetamide typically involves the following steps:
Formation of the Oxazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Cyanomethyl Group: This step involves the addition of a cyanomethyl group to the oxazole ring, which can be done using reagents like cyanomethyl chloride.
N-Methylation: The final step involves the methylation of the nitrogen atom in the acetamide group, which can be achieved using methyl iodide or similar reagents.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the oxazole ring or the cyanomethyl group.
Reduction: Reduction reactions could target the nitrile group, converting it to an amine.
Substitution: Various substitution reactions can occur, especially at the oxazole ring or the acetamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Reagents such as alkyl halides or acyl chlorides can facilitate substitution reactions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield oxazole derivatives with additional oxygen functionalities, while reduction could produce amine derivatives.
Scientific Research Applications
n-(Cyanomethyl)-2-(diethyl-1,2-oxazol-4-yl)-n-methylacetamide:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical studies.
Medicine: Possible applications in drug discovery and development, particularly as a scaffold for designing new pharmaceuticals.
Industry: Use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved would vary based on the target and the biological system.
Comparison with Similar Compounds
Similar compounds to n-(Cyanomethyl)-2-(diethyl-1,2-oxazol-4-yl)-n-methylacetamide include other oxazole derivatives and compounds with similar functional groups. These might include:
2-(Diethyl-1,2-oxazol-4-yl)acetamide: Lacks the cyanomethyl group.
n-(Cyanomethyl)-2-(methyl-1,2-oxazol-4-yl)-n-methylacetamide: Has a methyl group instead of a diethyl group on the oxazole ring.
The uniqueness of this compound lies in its specific combination of functional groups, which can confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-(cyanomethyl)-2-(3,5-diethyl-1,2-oxazol-4-yl)-N-methylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O2/c1-4-10-9(11(5-2)17-14-10)8-12(16)15(3)7-6-13/h4-5,7-8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJWSRZLHHWDCFX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NO1)CC)CC(=O)N(C)CC#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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